molecular formula C19H16N4S B7812008 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7812008
M. Wt: 332.4 g/mol
InChI Key: BHEXMAIYPJWBJH-UHFFFAOYSA-N
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Description

4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a phenylamino group, a methylsulfanyl group, and a phenyl group attached to a pyrimidine ring, along with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions using aniline derivatives.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is often added through thiolation reactions using methylthiolating agents.

    Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions using cyanating agents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The phenylamino and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The phenylamino and phenyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The carbonitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
  • 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-(4-METHYLPHENYL)PYRIMIDINE-5-CARBONITRILE
  • 4-[(3-METHYLPHENYL)AMINO]-2-(ETHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Uniqueness

The uniqueness of 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the phenylamino, methylsulfanyl, and carbonitrile groups provides a unique set of interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-methylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-13-7-6-10-15(11-13)21-18-16(12-20)17(22-19(23-18)24-2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEXMAIYPJWBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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